molecular formula C10H16ClN3O2 B1380603 Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride CAS No. 1384080-92-5

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride

Cat. No.: B1380603
CAS No.: 1384080-92-5
M. Wt: 245.7 g/mol
InChI Key: UYLFMOBUIHIYRA-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H15N3O2·HCl and a molecular weight of 245.71 g/mol1 ... - ChemRxiv.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions[_{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1 ... - ChemRxiv](https://chemrxiv.org/engage/chemrxiv/article-details/65414000c573f893f18683e8). One common method includes the reaction of ethyl 4-aminobutyrate with hydrazine hydrate and a suitable aldehyde or ketone in the presence of an acid catalyst[{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. The reaction mixture is then heated to facilitate the formation of the pyrazolo[1,5-a][1,4]diazepine ring system[{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity[_{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1 ... - ChemRxiv](https://chemrxiv.org/engage/chemrxiv/article-details/65414000c573f893f18683e8). This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability[{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity[{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Medicine: It is investigated for its potential use in drug design and development, particularly in the treatment of neurological disorders and inflammation[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Industry: The compound is used in the production of various pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Mechanism of Action

The mechanism by which Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1 ... - ChemRxiv](https://chemrxiv.org/engage/chemrxiv/article-details/65414000c573f893f18683e8). The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects[{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. The exact mechanism of action can vary depending on the specific application and target[{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Comparison with Similar Compounds

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is unique in its structure and biological activity compared to other similar compounds[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. Some similar compounds include:

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar pyrazolo ring system but differ in their substitution patterns and biological activities[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

  • Diazepine derivatives: These compounds contain a diazepine ring and exhibit diverse pharmacological properties[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-6-8-7-11-4-3-5-13(8)12-9;/h6,11H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLFMOBUIHIYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCNCC2=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
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Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
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Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
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Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
Reactant of Route 6
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Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride

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